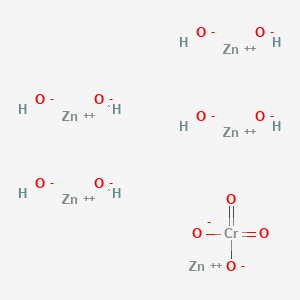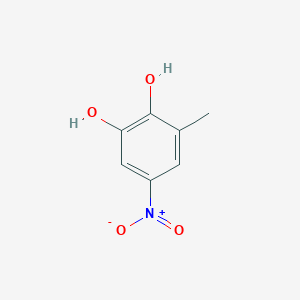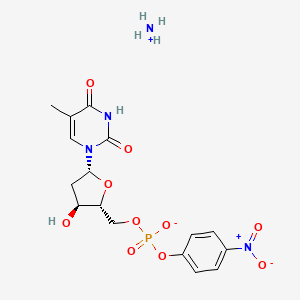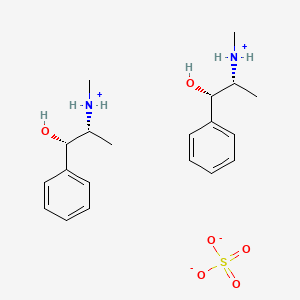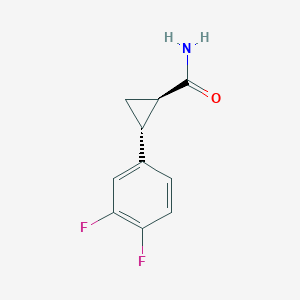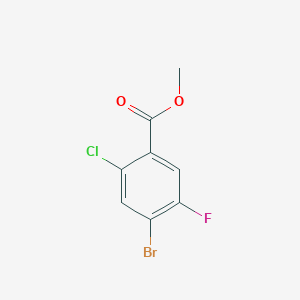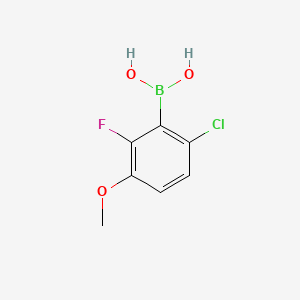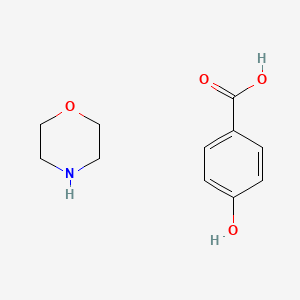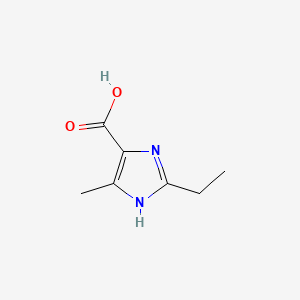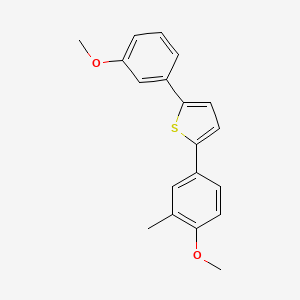
2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene
Overview
Description
“2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene” is a thiophene derivative. Thiophenes are aromatic compounds similar to benzene, but one of the carbon atoms in the ring is replaced by a sulfur atom. The compound also contains methoxy (-OCH3) and methyl (-CH3) groups attached to the phenyl rings.
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, thiophene derivatives are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. The methoxy and methyl groups could be introduced via electrophilic aromatic substitution reactions.Molecular Structure Analysis
The presence of the thiophene and phenyl rings means this compound is likely to be planar. The methoxy groups could participate in resonance with the phenyl rings, spreading out the electron density and potentially stabilizing the molecule.Chemical Reactions Analysis
Thiophenes can undergo many of the same reactions as other aromatic compounds, such as electrophilic aromatic substitution. The methoxy groups are electron-donating, so they could direct electrophilic substitution to the ortho and para positions.Physical And Chemical Properties Analysis
Again, without specific data, we can only make educated guesses about the properties of this compound. It’s likely to be a solid at room temperature, and due to the presence of the aromatic rings, it’s probably insoluble in water but soluble in organic solvents.Scientific Research Applications
Anti-Proliferative Activity in Tumor Cells
A study by (Thomas et al., 2017) explored derivatives of thiophenes, including those related to 2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene, for their anti-proliferative activities. These derivatives were found to selectively inhibit the proliferation of specific tumor cells, such as leukemia, lymphoma, prostate, kidney, and hepatoma tumor cells, showcasing their potential in targeted cancer therapies.
Treatment of Inflammation and Pain
According to (Sikora, 2000), certain thiophene derivatives are useful in the treatment of inflammation and pain. This suggests that compounds structurally related to 2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene could have applications in developing new anti-inflammatory and analgesic drugs.
Molecular Geometry and Crystal Structure
Research by (Blake et al., 1999) and (Rajni Swamy et al., 2014) on thiophenes with oxygen-containing substituents, including methoxy groups, provides insight into their molecular and crystal structures. This information is valuable for the design of materials and pharmaceuticals.
Application in Material Science and Pharmaceuticals
(Nagaraju et al., 2018) highlight the significance of substituted thiophenes in a broad spectrum of biological activities and their utilization in material science. This includes applications in thin-film transistors, organic field-effect transistors, and solar cells.
Electrochromic Properties
The study by (Şahin et al., 2011) investigated the electrochromic properties of poly(thiophene)s, indicating potential use in electronic devices like display technologies.
Corrosion Inhibition
(Fouda et al., 2020) explored methoxy-substituted phenylthienyl benzamidines for their efficacy as corrosion inhibitors, suggesting applications in protecting materials like carbon steel in acidic environments.
Optical Properties and Emission Enhancement
The research by (Li et al., 2002) focused on the effects of functional groups on the optical properties of poly(thiophene)s, which can be leveraged in the development of optical materials and devices.
Antidepressant Potential
(Orus et al., 2002) synthesized and evaluated benzo[b]thiophene derivatives for their activity on serotonin receptors, indicating their potential as antidepressants.
Antibacterial and Antifungal Activities
The studies by (Vasu et al., 2005) and (Raghavendra et al., 2016) on thiophene-3-carboxamide derivatives showed notable antibacterial and antifungal properties, suggesting their use in developing new antimicrobial agents.
Polymerization and Material Properties
(Visy et al., 1994) demonstrated the polymerization of terthiophene derivatives, impacting the properties of resulting polymers. This could be relevant for material science applications.
Safety And Hazards
As with any chemical, handling “2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene” would require appropriate safety precautions. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information.
Future Directions
The study of thiophene derivatives is a rich field with many potential applications, particularly in the development of new pharmaceuticals and organic electronic materials. This specific compound could be of interest in those areas, but without more information, it’s hard to say for certain.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, experimental data and further research would be needed.
properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2S/c1-13-11-15(7-8-17(13)21-3)19-10-9-18(22-19)14-5-4-6-16(12-14)20-2/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZQUHZSYFHTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(S2)C3=CC(=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



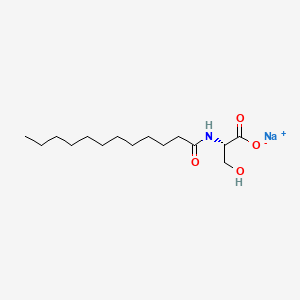
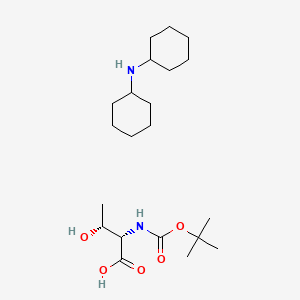
![4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1419043.png)
![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)
![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)
